N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE
Description
N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is a complex organic compound that features a unique combination of oxazolo[4,5-b]pyridine and benzodioxine structures.
Properties
IUPAC Name |
N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c26-21(16-7-8-17-19(12-16)28-11-10-27-17)24-13-14-3-5-15(6-4-14)22-25-20-18(29-22)2-1-9-23-20/h1-9,12H,10-11,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDONIDKREFJQRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE typically involves multiple steps. One common synthetic route starts with the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous DMF. This intermediate is then cyclized with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate. The final step involves a Suzuki coupling reaction with various aryl boronic acids in the presence of palladium chloride and cesium carbonate .
Chemical Reactions Analysis
N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the inhibition of specific enzymes.
Mechanism of Action
The mechanism of action of N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous oleamide and anandamide . This inhibition can lead to increased levels of these compounds, which have various physiological effects.
Comparison with Similar Compounds
N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE can be compared with other oxazolo[4,5-b]pyridine derivatives:
1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid: This compound shares the oxazolo[4,5-b]pyridine core but differs in its piperidine and carboxylic acid functionalities.
N-[4-Chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-furamide: This derivative includes a furamide group and a chlorine substitution, which can alter its biological activity.
1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)-9-octadecyn-1-one: This compound features a long alkyne chain, making it structurally distinct and potentially useful in different applications.
These comparisons highlight the uniqueness of this compound, particularly in its potential medicinal applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
